![molecular formula C20H30N4O2 B5669773 (1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669773.png)
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure that includes a diazabicyclo[3.2.2]nonane core, which is known for its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazabicyclo[3.2.2]nonane Core: This can be achieved through a series of cyclization reactions involving amines and suitable electrophiles.
Introduction of the Cyclobutylmethyl Group: This step often involves the use of cyclobutylmethyl halides under basic conditions to attach the cyclobutylmethyl group to the core structure.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced through acylation reactions using pyrazole derivatives and acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutylmethyl group or the pyrazolyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,5R)-6-(cyclopropylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-6-(cyclopentylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
The uniqueness of (1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[322]nonan-7-one lies in its specific structural features, such as the cyclobutylmethyl group and the pyrazolyl group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(1S,5R)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-13-14(2)21-22-18(13)8-9-19(25)23-11-16-6-7-17(12-23)24(20(16)26)10-15-4-3-5-15/h15-17H,3-12H2,1-2H3,(H,21,22)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDDGIAYCDSYKT-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CC3CCC(C2)N(C3=O)CC4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1CCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
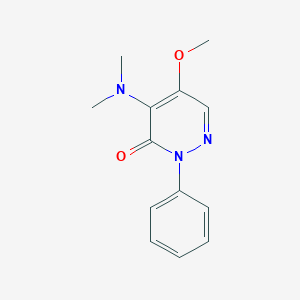
![(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5669705.png)
![(1S,5R)-N,N-dimethyl-6-(1-propylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5669709.png)
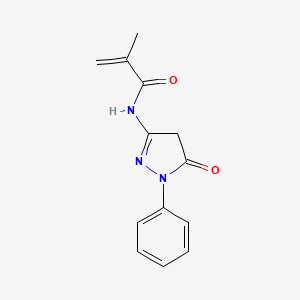
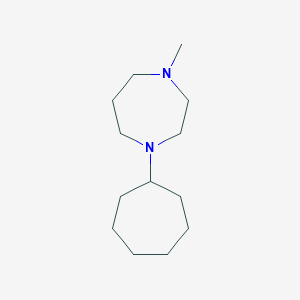
![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B5669731.png)

![(1S*,5R*)-6-[(phenylthio)acetyl]-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669742.png)
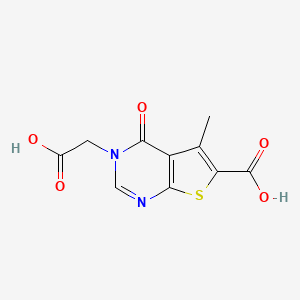
![5-[(4-benzyl-1-piperidinyl)methyl]-2-methoxyphenol](/img/structure/B5669769.png)
![(3aR*,6aR*)-2-(2-methoxyethyl)-5-(3-methyl-2-pyrazinyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5669788.png)
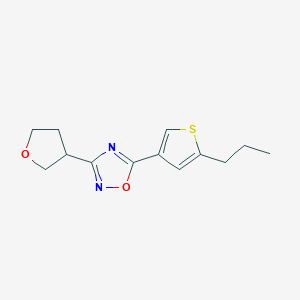
![N,5-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5669796.png)

